molecular formula C11H13F2NO2 B1273236 tert-butyl N-(3,4-difluorophenyl)carbamate CAS No. 144298-04-4

tert-butyl N-(3,4-difluorophenyl)carbamate

Cat. No. B1273236
CAS RN: 144298-04-4
M. Wt: 229.22 g/mol
InChI Key: WIUZQRIAAKGULG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, N-tert-butanesulfinyl imines are synthesized by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used for the asymmetric synthesis of amines . These methods highlight the versatility and utility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the tert-butyl group influencing the steric and electronic properties of the molecule. For example, the study of tert-butyl N-(thiophen-2yl)carbamate involved vibrational frequency analysis and theoretical calculations to determine the optimized geometric parameters and vibrational frequencies, providing insight into the molecular structure .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate intermediates can be used in the synthesis of ureidopeptides , and in the rhodium-catalyzed enantioselective addition of arylboronic acids to generate N-Boc arylamines10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the introduction of tert-butyl groups can increase steric bulk, affecting reactivity and solubility. The electronic properties, such as the energy gap between singlet and triplet states, can be tuned by manipulating the conjugation of electron donor units, as seen in materials based on tert-butyl carbazole derivatives . The crystallographic analysis of these compounds provides further information on their solid-state properties and intermolecular interactions .

Scientific Research Applications

Synthesis and Molecular Structures

  • Stereoselective Synthesis in Medicinal Chemistry : Tert-butyl N-(3,4-difluorophenyl)carbamate has been utilized in enantioselective syntheses, such as the creation of potent β-secretase inhibitors, which are significant in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).
  • Crystal Structures and Interactions : This compound is part of the isostructural family of compounds studied for their unique crystal structures and interactions, such as hydrogen and halogen bonds (Baillargeon et al., 2017).

Chemical Reactions and Transformations

  • Reduction of Ketones : In organic chemistry, the tert-butyl N-(3,4-difluorophenyl)carbamate has been involved in the reduction of perfluoroalkyl ketones, demonstrating its role in various chemical reactions (Sokeirik et al., 2006).
  • Metalation and Alkylation : The compound's derivatives have been studied for their ability to undergo metalation and subsequent reaction with electrophiles, expanding its utility in synthetic organic chemistry (Sieburth, Somers, & O'hare, 1996).

Synthesis of Complex Molecules

  • Intermediate for Synthesis of Nucleotides : It has been used as an important intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating its significance in biochemical syntheses (Ober et al., 2004).
  • Transformation of Amino Protecting Groups : The compound has been a part of studies focusing on the transformation of amino protecting groups in organic synthesis, indicating its role in the modification of molecular structures (Sakaitani & Ohfune, 1990).

Specialized Chemical Syntheses

  • Formation of Aminated Compounds : Tert-butyl N-(3,4-difluorophenyl)carbamate has been used in the synthesis of aminated compounds, highlighting its utility in creating functionally diverse molecules (Ortiz, Guijarro, & Yus, 1999).
  • Molecular Architecture and Hydrogen Bonds : It has been a subject of research in understanding the interplay of hydrogen bonds in molecular architecture, contributing to the knowledge of molecular interactions and structure (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-(3,4-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUZQRIAAKGULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382613
Record name Carbamic acid, (3,4-difluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,4-difluorophenylcarbamate

CAS RN

144298-04-4
Record name Carbamic acid, (3,4-difluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,4-difluorophenyl isocyanate (2 g, 10.55 mmol) in t-BuOH (50 mL) was heated at 80° C. for 16 h. The mixture was concentrated by rotary evaporation to give a white solid which was triturated with toluene and evaporated to dryness. Addition of toluene (20 mL) and concentration under vacuum gave (3,4-difluorophenyl)-carbamic acid-tert-butyl ester as a white solid (2.43 g, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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